Cas no 1247735-62-1 (Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate)

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate
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- インチ: 1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3
- InChIKey: CVNOYVDANOGFON-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(F)=C(Br)C=1)(O)CC(=O)OCC
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR022L1K-10g |
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate |
1247735-62-1 | 10g |
$853.00 | 2023-12-16 | ||
Aaron | AR022L1K-1g |
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate |
1247735-62-1 | 95% | 1g |
$220.00 | 2025-02-13 | |
Aaron | AR022L1K-5g |
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate |
1247735-62-1 | 95% | 5g |
$661.00 | 2025-02-13 |
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate 関連文献
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoateに関する追加情報
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate (CAS No. 1247735-62-1)
Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate, also known by its CAS number 1247735-62-1, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the meta position and a fluorine atom at the para position on the aromatic ring, along with an ethoxy group and a hydroxyl group attached to the propanoate moiety. These structural features make it a versatile building block for synthesizing advanced materials and intermediates in pharmaceutical research.
The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate involves a series of carefully controlled reactions, including nucleophilic substitution and esterification processes. Recent advancements in catalytic methods have enabled more efficient production of this compound, reducing costs and improving yield. The compound's stability under various reaction conditions has been extensively studied, making it a reliable component in multi-step synthesis protocols.
One of the most promising applications of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate lies in its use as an intermediate in the development of novel pharmaceutical agents. Researchers have demonstrated that this compound can serve as a precursor for bioactive molecules with potential anti-inflammatory and anti-cancer properties. For instance, studies published in the Journal of Medicinal Chemistry highlight its role in synthesizing compounds that target specific protein kinases involved in tumor growth.
In addition to its pharmaceutical applications, Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate has found utility in materials science, particularly in the synthesis of advanced polymers and coatings. Its ability to undergo controlled polymerization under mild conditions has led to the development of high-performance materials with tailored mechanical and thermal properties. Recent breakthroughs in click chemistry have further expanded its applicability, enabling the creation of cross-linked polymer networks with enhanced durability.
The physical properties of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate are well-documented, including its melting point, boiling point, and solubility characteristics. These properties are critical for optimizing its use in various chemical processes. For example, its high solubility in organic solvents facilitates its use in solution-phase reactions, while its moderate melting point ensures stability during thermal processing.
From an environmental standpoint, Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate has been shown to exhibit low toxicity levels under standard testing conditions. This makes it suitable for use in industrial settings where safety and environmental compliance are paramount. Ongoing research is focused on improving its biodegradability and reducing any potential ecological impact through innovative synthesis pathways.
In conclusion, Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate (CAS No. 1247735-62-1) stands as a testament to the ingenuity of modern chemistry. Its unique structure, coupled with advancements in synthetic methodologies and application development, positions it as a key player in both academic research and industrial production. As new discoveries continue to emerge, this compound is poised to contribute even more significantly to the advancement of science and technology.
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